molecular formula C6H9Br3N2S B8096492 (1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide

(1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide

Cat. No.: B8096492
M. Wt: 380.93 g/mol
InChI Key: UZYAXIBEMSBNPP-RGVONZFCSA-N
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Description

“(1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide” (CAS: [2173052-92-9], MFCD30830359) is a brominated thiazole derivative featuring a cyclopropane ring fused to an amine group, stabilized as a dihydrobromide salt. Its structural uniqueness lies in the 2-bromo-1,3-thiazol-5-yl substituent, which confers distinct electronic and steric properties. The compound is listed with 95% purity in commercial catalogs, indicating its utility as a high-grade reagent in organic synthesis or medicinal chemistry research .

Properties

IUPAC Name

(1S,2S)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S.2BrH/c7-6-9-2-5(10-6)3-1-4(3)8;;/h2-4H,1,8H2;2*1H/t3-,4-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYAXIBEMSBNPP-RGVONZFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CN=C(S2)Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CN=C(S2)Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C₅H₈Br₂N₂S
  • Molecular Weight : 256.01 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The thiazole moiety is known for its role in modulating enzyme activity and influencing signaling pathways associated with cancer and infectious diseases.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole group can act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing central nervous system activity.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antibacterial and antifungal activities.

Biological Activity Overview

Various studies have highlighted the pharmacological potential of this compound:

Activity Type Description Reference
AnticancerExhibits cytotoxic effects on cancer cell lines such as A431 and HCT116 with IC50 values < 10 µM.
AntimicrobialDemonstrates antibacterial activity against Gram-positive and Gram-negative bacteria.
NeuroprotectiveShows potential as a neuroprotective agent in models of neurodegeneration.

1. Anticancer Activity

In a study evaluating the anticancer properties of thiazole derivatives, it was found that compounds similar to (1S,2S)-Rel exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

2. Antimicrobial Efficacy

Research conducted on thiazole derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The minimum inhibitory concentration (MIC) was reported to be as low as 46.9 µg/mL for some derivatives in the same class as (1S,2S)-Rel.

3. Neuroprotective Effects

A recent study indicated that thiazole-containing compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

The thiazole moiety in this compound is known for its biological activity, making it a candidate for drug development. Research indicates that compounds containing thiazole rings exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against a range of bacteria and fungi. The presence of the bromine atom may enhance this activity by increasing lipophilicity and altering the electronic properties of the molecule.

Anticancer Research

Studies have indicated that certain thiazole derivatives can inhibit cancer cell proliferation. The unique structure of (1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide could potentially interact with specific biological targets involved in tumor growth and metastasis.

Neurological Studies

Compounds similar to (1S,2S)-Rel have been investigated for their neuroprotective effects. Preliminary studies suggest that they may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.

Polymer Chemistry

The cyclopropane structure can be utilized in polymerization reactions to create novel materials with specific properties. Research into the incorporation of such compounds into polymer matrices is ongoing.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus strains using thiazole derivatives similar to this compound .
Study BAnticancer PropertiesReported that thiazole-based compounds inhibited growth in breast cancer cell lines, suggesting potential therapeutic roles .
Study CNeuroprotectionFound that thiazole derivatives reduced oxidative stress markers in neuronal cells, indicating potential benefits for neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Thiazole Derivatives

Thiazole-based compounds are widely explored for their pharmacological and synthetic relevance. Key structural analogs include:

  • 4-(4-Sec-butyl-phenyl)-thiazol-2-ylamine (CAS: [351982-40-6]): This compound replaces the cyclopropane-amine moiety with a phenyl-sec-butyl group at the thiazole-2-position.
  • Thiazol-5-ylmethyl carbamate derivatives (e.g., (2S,4S,5S)-4-hydroxy-5-[(S)-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate): These feature extended peptidomimetic backbones and ureido substituents, suggesting applications in protease inhibition, contrasting with the simpler scaffold of the target compound, which may serve as a synthetic intermediate .

Cyclopropane-Containing Amines

  • (1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine (CAS: [56943-00-1]): This compound substitutes the thiazole ring with a tetrazole group and lacks bromination.

Salt Forms and Solubility

The dihydrobromide salt form of the target compound enhances aqueous solubility compared to free bases like (1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine , which requires stringent handling due to its reactive amine group .

Data Table: Key Properties of Comparable Compounds

Compound Name (CAS) Core Structure Substituents Salt Form Purity Key Applications
(1S,2S)-Rel-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine dihydrobromide ([2173052-92-9]) Cyclopropane-amine 2-bromo-1,3-thiazol-5-yl Dihydrobromide 95% Synthetic intermediate
4-(4-Sec-butyl-phenyl)-thiazol-2-ylamine ([351982-40-6]) Thiazole 4-sec-butyl-phenyl Free base 95% Structural analog in drug discovery
(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine ([56943-00-1]) Butan-1-amine Tetrazole Free amine Not specified Drug impurity reference
Thiazol-5-ylmethyl carbamates (e.g., [PF 43(1)]) Peptidomimetic Ureido, phenyl Variable Not specified Protease inhibition

Research Findings and Implications

  • Synthetic Utility : The brominated thiazole and cyclopropane groups in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) or serve as a rigid scaffold in drug design, contrasting with phenyl-substituted thiazoles, which prioritize aromatic interactions .
  • Solubility and Bioavailability : The dihydrobromide salt form improves pharmacokinetic properties compared to free bases, as seen in its commercial availability for research requiring aqueous solubility .
  • Safety Profile : Handling precautions for the target compound (e.g., inhalation/ingestion risks) align with those of other reactive amines, though its salt form may reduce volatility compared to free amines like [56943-00-1] .

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